Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes both acetic acid and alcohol functional groups. It is used in various chemical processes and has applications in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol typically involves the esterification of 3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts is essential to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol: C10H18O3
This compound derivatives: Various derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its dual functional groups (acetic acid and alcohol), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Properties
CAS No. |
144066-82-0 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-6(2)8(5-9)7(3)4;1-2(3)4/h9H,1,5H2,2-4H3;1H3,(H,3,4) |
InChI Key |
SIOIQOFXKSYZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO)C(=C)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.